molecular formula C13H20ClN B6184050 2-(3-cyclopropylphenyl)-2-methylpropan-1-amine hydrochloride CAS No. 2613385-54-7

2-(3-cyclopropylphenyl)-2-methylpropan-1-amine hydrochloride

Cat. No.: B6184050
CAS No.: 2613385-54-7
M. Wt: 225.8
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Description

2-(3-cyclopropylphenyl)-2-methylpropan-1-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a cyclopropyl group attached to a phenyl ring, which is further connected to a methylpropan-1-amine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Properties

CAS No.

2613385-54-7

Molecular Formula

C13H20ClN

Molecular Weight

225.8

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyclopropylphenyl)-2-methylpropan-1-amine hydrochloride typically involves multi-step organic reactions. One common synthetic route starts with the cyclopropylation of a phenyl ring, followed by the introduction of the methylpropan-1-amine group. The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is scaled up from laboratory conditions to industrial scale, ensuring consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-cyclopropylphenyl)-2-methylpropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it to different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(3-cyclopropylphenyl)-2-methylpropan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain neurological disorders.

    Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-cyclopropylphenyl)-2-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and the amine moiety play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets are subjects of ongoing research, aiming to elucidate the detailed mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-phenyl)-2-methylpropan-1-amine hydrochloride
  • 2-(3-cyclopropylphenyl)-2-ethylpropan-1-amine hydrochloride
  • 2-(3-cyclopropylphenyl)-2-methylbutan-1-amine hydrochloride

Uniqueness

2-(3-cyclopropylphenyl)-2-methylpropan-1-amine hydrochloride stands out due to the presence of the cyclopropyl group, which imparts unique steric and electronic properties

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